2-p-Tolyl-thiophene-3-carboxylic Acid
Description
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)11-10(12(13)14)6-7-15-11/h2-7H,1H3,(H,13,14) |
InChI Key |
UOTUHMGHVRDEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-p-Tolyl-thiophene-3-carboxylic Acid (inferred structure) with structurally related thiophene derivatives, emphasizing substituent effects, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -COOH): Enhance acidity and polar interactions. Thiophene-2-carboxylic acid (pKa ~3.5) is more acidic than non-carboxylic analogs, facilitating salt formation in pharmaceutical synthesis .
- Hydrophobic Groups (e.g., p-tolyl, pentyl): Increase logP values, improving membrane permeability. 2-Pentylthiophene-3-carboxylic Acid (logP ~3.2) is significantly more lipophilic than 2-(hydroxymethyl) derivatives (logP ~0.8) .
- Conformational Flexibility: The -CH₂COOH group in thiophene-3-acetic Acid allows for rotational freedom, enabling diverse binding modes in coordination chemistry .
Q & A
Q. What are the standard synthetic routes for preparing 2-p-Tolyl-thiophene-3-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of thiophene-carboxylic acid derivatives typically involves coupling reactions, cyclization, or functional group transformations. For example, similar compounds are synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in dichloromethane under nitrogen, followed by purification using reverse-phase HPLC . Key parameters include temperature control (e.g., 40–60°C), stoichiometric ratios (1.2 equivalents of reagents), and inert atmospheres to prevent oxidation. Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting solvent polarity during purification.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in thiophene rings appear at δ 6.5–7.5 ppm, while carboxylic acid protons may show broad signals near δ 12–13 ppm .
- IR Spectroscopy : Peaks at 1700–1750 cm confirm carboxylic acid (C=O) groups, while 3100–3500 cm indicates O-H stretching .
- X-ray Crystallography : Tools like SHELXL refine crystal structures by analyzing diffraction data, resolving bond lengths and angles with errors < 0.01 Å .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility) and lab coats. Inspect gloves for breakthrough times using manufacturer guidelines .
- Ventilation : Use fume hoods to avoid inhalation of decomposition products like sulfur oxides .
- Waste Disposal : Collect solid residues in sealed containers labeled for hazardous organic waste. Avoid aqueous disposal due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis of this compound?
Crystallographic challenges such as twinning require software like SHELXD for structure solution and SHELXL for refinement. For disordered regions, apply restraints (e.g., SIMU and DELU in SHELXL) to stabilize atomic positions. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . High-resolution data (>1.0 Å) improves model accuracy, while low-resolution cases may necessitate complementary techniques like DFT calculations .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results during synthesis?
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or side products from over-functionalization).
- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation. For example, unexpected peaks at 1650 cm may indicate amide by-products .
- Reproducibility Checks : Vary catalysts (e.g., Lewis acids like AlCl) or solvents (polar aprotic vs. non-polar) to isolate optimal conditions .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Accelerated Aging Studies : Incubate samples at 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC and identify products (e.g., decarboxylation to thiophene derivatives) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .
Q. How can the biological activity of this compound be systematically evaluated, and what mechanisms might explain its efficacy?
- In Vitro Assays : Test antibacterial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. For example, similar thiophene derivatives show MIC values of 2–8 µg/mL .
- Mechanistic Studies : Perform molecular docking with target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities. Validate with enzyme inhibition assays .
Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA provides ionization potentials and electron affinities .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess aggregation tendencies or solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
